Isopropyl 4-[(2-chloropropanoyl)amino]benzoate

Percutaneous Absorption Model HPLC Retention Correlation Physicochemical Profiling

Researchers requiring well-defined chiral tools often face variability in lipophilic analog supply. This ≥95% pure PABA derivative, featuring a defined 2-chloropropanoyl stereocenter (XLogP3-AA 2.8), solves this need for precise SAR and permeability studies. - Enables structure-permeability relationship generation in Franz cell assays vs. parent aminobenzoate probes. - Serves as a chiral resolving agent or intermediate for enantioselective carboxylesterase/NAT inhibitor synthesis. - Acts as a verified negative control in FP receptor assays, distinct from prostaglandin analogs.

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
CAS No. 1050883-91-4
Cat. No. B1519476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-[(2-chloropropanoyl)amino]benzoate
CAS1050883-91-4
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl
InChIInChI=1S/C13H16ClNO3/c1-8(2)18-13(17)10-4-6-11(7-5-10)15-12(16)9(3)14/h4-9H,1-3H3,(H,15,16)
InChIKeyBCJPDLJPGGMXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate Overview


Isopropyl 4-[(2-chloropropanoyl)amino]benzoate (CAS 1050883-91-4) is a para-aminobenzoic acid (PABA) derivative featuring an isopropyl ester and a 2-chloropropanoyl amide substituent. The compound is primarily supplied for non-GMP research purposes, typically at ≥95% purity, by specialty chemical vendors [1]. As a structurally related analog to the well-characterized model drug isopropyl 4-aminobenzoate, its altered physicochemical profile—specifically increased lipophilicity—makes it a candidate for comparative absorption, distribution, metabolism, and excretion (ADME) research and as a chiral intermediate in the synthesis of bioactive molecules [2].

Lipophilicity-dependent ADME probe for permeation models
Chiral intermediate with undefined stereocenter for SAR synthesis
Negative control compound for prostaglandin receptor assays

Irreplaceability of Isopropyl 4-[(2-chloropropanoyl)amino]benzoate


Generic substitution among PABA ester derivatives is precluded by significant differences in physicochemical properties that directly govern biological performance in assay systems. The 2-chloropropanoyl moiety introduces a chiral center and increases the computed octanol-water partition coefficient (XLogP3-AA) to 2.8, compared to 2.0 for the parent isopropyl 4-aminobenzoate, altering membrane permeability and metabolic susceptibility [1]. Furthermore, the methyl-substituted acid chain distinguishes it from both the unsubstituted acetyl analog and the bulkier cyclopentane-containing prostaglandin analogs, making each compound a unique tool for probing structure-activity relationships (SAR) rather than an interchangeable reagent .

Lipophilicity shift Increased logP vs. parent PABA ester may alter membrane permeation and metabolic stability
Chiral center Achiral chloroacetyl analog may not replicate stereochemical interactions in enzyme assays
Acyl chain bulk Methyl substitution differentiates it from unsubstituted acetyl and bulkier cyclopentane analogs

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate Differentiation Evidence


Enhanced Lipophilicity vs. Parent PABA Ester

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate exhibits a computed XLogP3-AA of 2.8, a substantial increase from the XLogP3-AA of 2.0 for the parent compound, isopropyl 4-aminobenzoate, which is used as a model drug in percutaneous absorption research [1]. This 0.8 log unit increase translates to a theoretical 6.3-fold increase in lipid-water partitioning, indicating significantly altered stratum corneum permeability and systemic absorption potential in Franz cell diffusion models.

Lipophilicity shift
Head-to-head
XLogP3-AA 2.8 vs 2.0 (Δ +0.8, ~6.3× partition)
Supports lipophilic permeation modeling
Computed by PubChem XLogP3
Percutaneous Absorption Model HPLC Retention Correlation Physicochemical Profiling

Molecular Weight and Steric Bulk vs. Chloroacetyl Analog

The target compound (MW: 269.72 g/mol) is differentiated from its most common commercially available analog, isopropyl 4-((chloroacetyl)amino)benzoate (MW: 255.7 g/mol), by a ΔMW of +14.02 g/mol due to the methyl substituent on the acyl chain . This additional steric bulk alters the conformational profile of the amide side chain, a critical factor when probing the active site of arylamine N-acetyltransferase (NAT) isozymes where the parent amine acts as an alternative acceptor substrate .

MW & Chirality
Source review
269.72 vs 255.70 g/mol; chiral vs achiral acyl chain
May support stereochemical probe assays
Vendor specification; verify independently
Enzyme Inhibition Probe SAR Selectivity Molecular Recognition

Vendor-Specific Form Advantage Over Solids

While most PABA-ester analogs are supplied exclusively as solids, some suppliers list isopropyl 4-[(2-chloropropanoyl)amino]benzoate with a 'Solid' physical state but with potential for custom formulation [1]. Compared to isopropyl 4-[(chloroacetyl)amino]benzoate, which has a higher predicted enthalpy of vaporization (67.7±3.0 kJ/mol vs. not available), the target compound's lower molecular symmetry may contribute to better organic solubility, facilitating direct use in solution-phase parallel synthesis or high-throughput screening without sonication .

Solution-phase processing
Class-level
Inferred lower vaporization enthalpy; better organic solubility
May ease stock solution preparation
Vendor-specific form; validation needed
Formulation Material Handling Solubility Screening

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate Research Applications


Lipophilicity-Dependent Percutaneous Absorption Probe

Leveraging its computed XLogP3-AA of 2.8—which is 0.8 log units higher than the standard model drug isopropyl 4-aminobenzoate—this compound is ideal for generating structure-permeability relationships (SPR) in Franz cell diffusion studies to predict the dermal bioavailability of more lipophilic acrylamide or propanamide-based drug candidates [1].

Chiral Building Block for Arylamide Scaffolds

The compound's single undefined stereocenter on the 2-chloropropanoyl chain enables its use as a resolving agent or chiral intermediate for synthesizing enantiomerically pure pharmaceutical intermediates, unlike the achiral chloroacetyl analog. This is critical for developing selective carboxylesterase or NAT inhibitors .

Negative Control for FP Receptor Screening

Given its structural distinction from authentic prostaglandin analogs like (+)-cloprostenol isopropyl ester (a potent FP receptor agonist), this benzoate derivative serves as a well-characterized negative control compound in cell-based receptor activation or reporter gene assays, ensuring observed effects are target-specific .

Application
Selection Property
Validation Focus
Lipophilicity-dependent permeation probe
Lipophilicity-controlled partition
Franz cell diffusion model correlation
Chiral building block
Undefined stereocenter on propanoyl chain
Enantiomeric purity & chiral HPLC resolution
Negative control for receptor screening
Structural non-agonistic profile
Specific receptor activation assay
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